Cas no 1351581-41-3 (4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide)

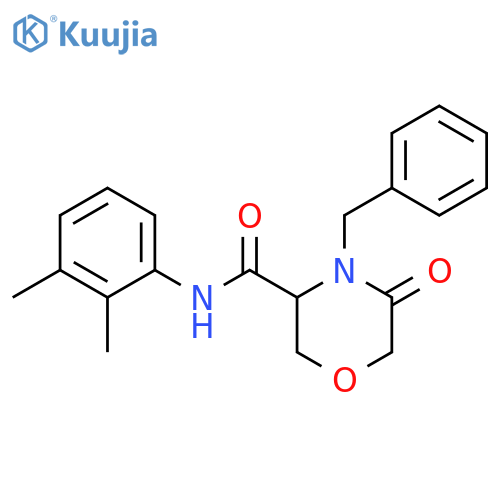

1351581-41-3 structure

商品名:4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide

- 1351581-41-3

- AKOS024542230

- F6241-0226

-

- インチ: 1S/C20H22N2O3/c1-14-7-6-10-17(15(14)2)21-20(24)18-12-25-13-19(23)22(18)11-16-8-4-3-5-9-16/h3-10,18H,11-13H2,1-2H3,(H,21,24)

- InChIKey: SLILHZDFAVILGO-UHFFFAOYSA-N

- ほほえんだ: C1OCC(=O)N(CC2=CC=CC=C2)C1C(NC1=CC=CC(C)=C1C)=O

計算された属性

- せいみつぶんしりょう: 338.16304257g/mol

- どういたいしつりょう: 338.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 4

- 複雑さ: 476

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 58.6Ų

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6241-0226-2μmol |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-4mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-15mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-1mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-20mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-40mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 40mg |

$140.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-10mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-30mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-75mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 75mg |

$208.0 | 2023-09-09 | ||

| Life Chemicals | F6241-0226-25mg |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide |

1351581-41-3 | 25mg |

$109.0 | 2023-09-09 |

4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1351581-41-3 (4-benzyl-N-(2,3-dimethylphenyl)-5-oxomorpholine-3-carboxamide) 関連製品

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量